molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Número de catálogo: B1668519
Número CAS: 145915-60-2
Peso molecular: 365.3 g/mol
Clave InChI: RONQPWQYDRPRGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de CGP-53353 implica la reacción de 4-fluoroanilina con anhídrido ftálico para formar el intermedio 5,6-bis[(4-fluorofenil)amino]-1H-isoindol-1,3(2H)-diona. La reacción se lleva a cabo típicamente en un solvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura .

Métodos de producción industrial: La producción industrial de CGP-53353 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estándares requeridos de pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: CGP-53353 se somete a diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir CGP-53353 en sus formas reducidas.

    Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

    Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes bajo condiciones controladas de temperatura y presión.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede dar lugar a diversos derivados sustituidos de CGP-53353 .

Aplicaciones Científicas De Investigación

Cancer Research

CGP 53353 has been identified as a selective inhibitor of Protein Kinase C (PKC), particularly PKC β II, with an IC50_{50} value of approximately 0.41 µM. This inhibition is crucial as PKC is implicated in various signaling pathways that regulate cell growth and differentiation.

Case Studies and Findings

  • Inhibition of Tyrosine Kinase Activity : CGP 53353 has demonstrated the ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) in several human transitional cell carcinoma lines. This suggests its potential utility in targeting cancers that express high levels of EGFR .
  • Antitumor Activity : In vitro studies have shown that CGP 53353 exhibits significant antitumor activity against various human cancer cell lines, with mean growth inhibition values indicating its effectiveness as a therapeutic agent .

Neurobiology

The compound has also been studied for its neuroprotective properties. It inhibits prionogenic fibrillization and affects amyloid beta (Aβ) assembly, which are critical processes in neurodegenerative diseases such as Alzheimer's.

Research Findings

  • Inhibition of Prion Fibrillization : CGP 53353 has shown an IC50_{50} of approximately 3.4 µM in inhibiting prion fibrillization, suggesting its potential role in combating prion diseases .
  • Impact on Amyloid Beta Assembly : The compound inhibits the de novo assembly of Aβ42 in vitro, which is a significant factor in the pathogenesis of Alzheimer's disease .

Pharmacological Applications

Given its inhibitory effects on key signaling pathways, CGP 53353 is being explored for broader pharmacological applications beyond oncology and neurobiology.

Potential Uses

  • Therapeutic Agent for Cancer : Due to its ability to inhibit critical pathways involved in tumor growth and metastasis, CGP 53353 is being investigated as a potential treatment option for various cancers .
  • Neuroprotective Drug Development : Its effects on amyloid beta assembly and prion fibrillization position it as a candidate for drug development aimed at neurodegenerative diseases .

Mecanismo De Acción

CGP-53353 ejerce sus efectos inhibiendo selectivamente la proteína quinasa C beta II. El compuesto se une al sitio activo de la enzima, impidiendo su activación y la posterior fosforilación de las proteínas diana. Esta inhibición altera varios procesos celulares, incluida la proliferación celular y la síntesis de ADN, particularmente en condiciones inducidas por glucosa .

Compuestos similares:

    Bisindolilmalemida I: Otro inhibidor de la proteína quinasa C con un rango más amplio de actividad.

    Gö 6976: Inhibidor selectivo de la proteína quinasa C alfa y beta I.

    Estaurosporina: Un potente pero no selectivo inhibidor de la proteína quinasa.

Singularidad de CGP-53353: CGP-53353 es único debido a su alta selectividad para la proteína quinasa C beta II, lo que lo convierte en una herramienta valiosa para estudiar vías específicas que involucran esta enzima. Su capacidad para inhibir la fibrilización priónica Sup35 y el ensamblaje de beta amiloide 42 lo distingue aún más de otros inhibidores de la proteína quinasa .

Comparación Con Compuestos Similares

    Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.

    Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.

    Staurosporine: A potent but non-selective protein kinase inhibitor.

Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .

Actividad Biológica

5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly referred to as CGP 53353 or DAPH-1, is a compound with significant biological activity, particularly as an inhibitor of Protein Kinase C (PKC) and other cellular processes. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20_{20}H13_{13}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 365.33 g/mol
  • CAS Number : 145915-60-2

This compound primarily functions as a selective inhibitor of PKCβII, with an IC50_{50} value of approximately 0.41 μM. It exhibits a lower affinity for PKCβI (IC50_{50} = 3.8 μM), indicating its specificity towards the βII isoform . This selectivity allows for targeted therapeutic strategies in diseases where PKCβII is implicated.

Inhibition of Fibrillization

Research has demonstrated that CGP 53353 inhibits the fibrillization of prionogenic Sup35 proteins with an IC50_{50} around 3.4 μM. This property suggests potential applications in treating prion diseases by disrupting the aggregation of misfolded proteins .

Anticancer Activity

The compound has shown promising anticancer properties across various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), CGP 53353 exhibited significant cytotoxic effects against multiple cancer types:

Cell Line GI50_{50} (μM)TGI (μM)
Non-small cell lung<10-
CNS cancer (SF-539)-49.97-
Melanoma (MDA-MB-435)-22.59-
Ovarian (OVCAR-8)-27.71-
Prostate (DU-145)-44.35-
Breast (MDA-MB-468)-15.65-

The mean GI50_{50} values across tested cell lines indicated that CGP 53353 effectively reduces cell viability, showcasing its potential as an anticancer agent .

Case Studies and Research Findings

  • Prion Disease Research : In a study focused on prion diseases, CGP 53353 was shown to inhibit the aggregation of Sup35 proteins, suggesting a mechanism for mitigating neurodegenerative effects associated with prion misfolding .
  • Cancer Cell Line Studies : Various studies have evaluated the compound's effects on different cancer cell lines using the NCI protocol. The results highlighted its efficacy in inhibiting growth across a spectrum of cancers, particularly in lung and CNS tumors .
  • Mechanistic Insights : Further investigations into the mechanism revealed that CGP 53353 not only inhibits PKC but may also affect downstream signaling pathways involved in cell proliferation and survival.

Propiedades

IUPAC Name

5,6-bis(4-fluoroanilino)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQPWQYDRPRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145915-60-2
Record name CGP 53353
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Analogously to Example 1, 290 mg (0.7 mmol) of 4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester in 22 ml of ethylene glycol are heated at 120° and, with stirring, ammonia gas is passed through the mixture for 18 hours. The reaction mixture is cooled and extracted with ethyl acetate. The ethyl acetate phases are washed in succession three times with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated by evaporation. The evaporation residue is chromatographed on silica gel with hexane/ethyl acetate 1:1 and the product fractions are combined and concentrated by evaporation, yielding the title compound in the form of orange crystals, m.p.>220° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic acid dimethyl ester
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1000 mg (2.73 mmol) of 4,5-bis(4-fluoroanilino)phthalic anhydride in 5 ml of formamide under argon atmosphere is heated at 125°-130° for 5 hours. The reaction mixture is cooled to 60°, and 20 ml of water are slowly added. This mixture is cooled to 0° for 3 hours, and the reddish crystals are filtered off, washed with water and dried. Recrystallization from dichloromethane yields the title compound in the form of orange crystals, m.p. 244°-246° C., FAB-MS: 366 [M+ +H].
Name
4,5-bis(4-fluoroanilino)phthalic anhydride
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.